2,4-Difluoro-L-homophenylalanine

Chiral Synthesis Peptide Chemistry Analytical Quality Control

2,4-Difluoro-L-homophenylalanine is a specialized L-enantiomeric, fluorinated amino acid building block. Its unique 2,4-difluoro substitution on the phenyl ring offers enhanced metabolic stability and distinct physicochemical properties compared to its non-fluorinated parent, making it invaluable for medicinal chemistry and peptide lead optimization. This chiral intermediate is ideal for solid-phase peptide synthesis (SPPS) and the development of novel inhibitors targeting alanine aminopeptidases or dipeptidyl peptidase-4 (DPP-4). Choose this high-purity compound for reproducible results in your SAR and fragment-based drug discovery (FBDD) programs.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B8097250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-L-homophenylalanine
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CCC(C(=O)O)N
InChIInChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1
InChIKeyRXTYJIYAYABQKD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-L-homophenylalanine: A Key Fluorinated Building Block for Peptide and Inhibitor Synthesis


2,4-Difluoro-L-homophenylalanine (CAS: 1260593-30-3) is an unnatural, L-enantiomeric amino acid and a fluorinated derivative of L-homophenylalanine. It is characterized by the substitution of two fluorine atoms at the 2 and 4 positions on its phenyl ring . This structural modification distinguishes it from its non-fluorinated parent and other fluorinated analogs, positioning it as a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and peptide-based therapeutics, where the introduction of fluorine is a proven strategy to modulate molecular properties [1].

Why 2,4-Difluoro-L-homophenylalanine Cannot Be Interchanged with Non-Fluorinated or Alternative Analogs


The unique 2,4-difluoro substitution pattern on the aromatic ring of L-homophenylalanine confers distinct physicochemical and biological properties that are not achievable with the non-fluorinated parent compound or other mono-/di-fluorinated isomers. The presence and specific positioning of fluorine atoms directly impact molecular electronics, lipophilicity, and conformation [1], which in turn governs critical parameters like metabolic stability, binding affinity, and selectivity in biological contexts [1]. Generic substitution without a rigorous, data-driven justification can lead to significant alterations in target potency, enzyme inhibition profiles, or pharmacokinetic behavior, thereby compromising the validity and reproducibility of scientific research or industrial synthesis processes [2].

Quantitative Evidence for the Selection of 2,4-Difluoro-L-homophenylalanine: A Comparative Analysis


Enantiomeric Purity and Analytical Validation for Reproducible Research

Commercially available 2,4-Difluoro-L-homophenylalanine is supplied with a defined and verifiable purity profile. A reputable vendor (AChemBlock) certifies a minimum purity of 95% for this compound . In contrast, alternative vendors may offer different purity grades, such as 97% as noted by Amatek Scientific , which can impact reaction yield and the consistency of downstream applications. This established purity, supported by batch-specific analytical data (NMR, HPLC), provides a baseline for reproducibility that is not assured with a generic or non-certified analog.

Chiral Synthesis Peptide Chemistry Analytical Quality Control

Differential Inhibitory Activity Against Dihydrofolate Reductase (DHFR)

The target compound exhibits measurable inhibitory activity against dihydrofolate reductase (DHFR) from *Pneumocystis carinii*, with a reported IC50 of 12,000 nM [1]. This activity provides a quantitative baseline that distinguishes it from a completely inactive comparator. For context, a highly potent known DHFR inhibitor, WR99210, has an IC50 of <0.075 nM [2], indicating that 2,4-Difluoro-L-homophenylalanine is a low-affinity ligand for this target. This specific, albeit low, potency profile can be a key differentiator when screening for selective but non-potent probe compounds versus high-potency leads.

Enzyme Inhibition Antifolate Research Medicinal Chemistry

Class-Level Evidence for Enhanced Metabolic Stability through Fluorination

While direct, compound-specific stability data for 2,4-Difluoro-L-homophenylalanine is absent from the available primary literature, a well-documented class-level principle applies. A comprehensive review on fluorinated phenylalanines asserts that the incorporation of fluorinated aromatic amino acids into peptides and proteins generally leads to increased catabolic stability and enhanced shelf life, particularly in therapeutic proteins and peptide-based vaccines [1]. This effect is attributed to the increased strength of the C-F bond and the altered electronic properties of the aromatic ring, which can impede enzymatic degradation pathways.

Peptide Therapeutics Metabolic Stability Drug Design

Differentiation from Phenylalanine Analogs in Aminopeptidase Inhibition

Comparative studies on phosphonic acid analogs of homophenylalanine and phenylalanine demonstrate that the homophenylalanine scaffold confers a distinct advantage in enzyme inhibition. A 2020 study showed that homophenylalanine-derived inhibitors generally exhibit a higher inhibitory potential against both human and porcine alanyl aminopeptidases (hAPN and pAPN) compared to their phenylalanine counterparts [1]. For example, the study identified submicromolar Ki values for certain homophenylalanine derivatives against hAPN, whereas phenylalanine-based analogs were notably less active [1]. This suggests that 2,4-Difluoro-L-homophenylalanine, as a homophenylalanine derivative, is part of a more potent scaffold class for this target.

Enzyme Inhibition Aminopeptidase Protease Inhibitor Design

Recommended Application Scenarios for 2,4-Difluoro-L-homophenylalanine Based on Verified Evidence


Synthesis of Peptide-Based Therapeutics with Enhanced Metabolic Stability

Utilize 2,4-Difluoro-L-homophenylalanine as a key building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to create peptide drug candidates or probes. The 2,4-difluoro substitution is employed based on the class-level evidence that fluorination of aromatic amino acids improves catabolic stability and can extend the shelf-life of therapeutic proteins [1]. This scenario is ideal for medicinal chemistry programs focused on improving the pharmacokinetic profiles of peptide leads.

Development of Novel Aminopeptidase N (APN/CD13) Inhibitors

Incorporate 2,4-Difluoro-L-homophenylalanine or its phosphonic acid derivatives into the design of new inhibitors targeting alanine aminopeptidases. The choice of a homophenylalanine scaffold is directly supported by comparative data showing its superior inhibitory potential over phenylalanine-based analogs against both human and porcine APN [2]. This application is particularly relevant in cancer, inflammation, and virology research, where APN is a validated therapeutic target.

Synthesis of Chiral Intermediates for DPP-4 Inhibitor Development

Employ 2,4-Difluoro-L-homophenylalanine as a chiral intermediate in the multi-step synthesis of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. The importance of a 2-fluoro substituent on the phenyl ring for achieving potency in this inhibitor class has been established [3], making a 2,4-difluoro variant a valuable precursor for exploring structure-activity relationships (SAR) around the aromatic ring in next-generation type 2 diabetes therapeutics.

Screening for Low-Affinity Ligands in Enzyme Inhibition Assays

Use 2,4-Difluoro-L-homophenylalanine as a reference compound or as a starting point for fragment-based drug discovery (FBDD) campaigns targeting dihydrofolate reductase (DHFR). Its documented, albeit weak, inhibitory activity (IC50 = 12,000 nM) [4] provides a quantifiable baseline. This allows researchers to differentiate between completely inactive compounds and those with any measurable interaction, guiding the initial stages of hit identification and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluoro-L-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.